Cas no 857809-64-4 (5,6-dibromo-1H-indole-3-carboxylic Acid)

5,6-dibromo-1H-indole-3-carboxylic Acid structure
857809-64-4 structure
Nome del prodotto:5,6-dibromo-1H-indole-3-carboxylic Acid
Numero CAS:857809-64-4
MF:C9H5Br2NO2
MW:318.949500799179
MDL:MFCD08271830
CID:4657505
PubChem ID:7131815

5,6-dibromo-1H-indole-3-carboxylic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,6-dibromo-1H-indole-3-carboxylic Acid
    • D76361
    • Z1270312122
    • 3-Indolecarboxylic acid, 5,6-dibromo- (3CI)
    • 5,6-Dibromo-1H-indole-3-carboxylic acid (ACI)
    • CS-0103475
    • CS-16786
    • 857809-64-4
    • Z147652442
    • EN300-23187
    • 5,6-dibromo-1H-indole-3-carboxylicAcid
    • AKOS033222395
    • MDL: MFCD08271830
    • Inchi: 1S/C9H5Br2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14)
    • Chiave InChI: ZUKDDHPPAUVCRA-UHFFFAOYSA-N
    • Sorrisi: BrC1C(=CC2=C(C=1)C(C(=O)O)=CN2)Br

Proprietà calcolate

  • Massa esatta: 318.86665g/mol
  • Massa monoisotopica: 316.86870g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 249
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 53.1
  • XLogP3: 3

5,6-dibromo-1H-indole-3-carboxylic Acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-23187-1.0g
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 95.0%
1.0g
$220.0 2025-02-20
Chemenu
CM334138-1g
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%+
1g
$370 2021-08-18
Enamine
EN300-23187-0.25g
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 95.0%
0.25g
$109.0 2025-02-20
Chemenu
CM334138-250mg
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%+
250mg
$115 2022-08-31
Enamine
EN300-23187-0.05g
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 95.0%
0.05g
$51.0 2025-02-20
Enamine
EN300-23187-5g
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%
5g
$645.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1174115-250mg
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%
250mg
¥462.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1174115-5g
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%
5g
¥6696.00 2024-07-28
A2B Chem LLC
AV32162-100mg
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 >98%
100mg
$98.00 2024-04-19
1PlusChem
1P019PSY-250mg
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 >98%
250mg
$105.00 2025-03-03

5,6-dibromo-1H-indole-3-carboxylic Acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  72 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease
Nie, Shenyou; et al, European Journal of Medicinal Chemistry, 2021, 225,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  2 h, 23 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2.5 h, reflux; reflux → 23 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2.5 h, reflux; reflux → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease
Nie, Shenyou; et al, European Journal of Medicinal Chemistry, 2021, 225,

5,6-dibromo-1H-indole-3-carboxylic Acid Raw materials

5,6-dibromo-1H-indole-3-carboxylic Acid Preparation Products

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